molecular formula C19H22N2OS B11346489 2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-propyl-1H-benzimidazole

2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-propyl-1H-benzimidazole

Cat. No.: B11346489
M. Wt: 326.5 g/mol
InChI Key: TVDGGZCLJRSCIK-UHFFFAOYSA-N
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Description

2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a 2-methylphenoxyethyl group and a propyl group attached to a benzodiazole core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the 2-Methylphenoxyethyl Group: This step involves the reaction of the benzodiazole core with 2-methylphenoxyethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Propyl Group: The final step includes the alkylation of the intermediate product with propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazole ring or the sulfur atom, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole core can bind to specific sites, altering the activity of the target molecule. The 2-methylphenoxyethyl and propyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
  • 2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
  • 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-BUTYL-1H-1,3-BENZODIAZOLE

Uniqueness

The unique combination of the 2-methylphenoxyethyl and propyl groups in 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE distinguishes it from similar compounds. These groups may confer specific chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

2-[2-(2-methylphenoxy)ethylsulfanyl]-1-propylbenzimidazole

InChI

InChI=1S/C19H22N2OS/c1-3-12-21-17-10-6-5-9-16(17)20-19(21)23-14-13-22-18-11-7-4-8-15(18)2/h4-11H,3,12-14H2,1-2H3

InChI Key

TVDGGZCLJRSCIK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3C

Origin of Product

United States

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